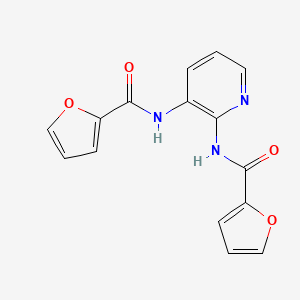
N,N'-2,3-pyridinediyldi(2-furamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-2,3-pyridinediyldi(2-furamide) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that consists of a pyridine ring and two furan rings, which are connected by an amide bond. This compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.
Mécanisme D'action
The mechanism of action of N,N'-2,3-pyridinediyldi(2-furamide) is not well understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has been shown to activate caspase-3, a protein that plays a key role in the apoptotic pathway, and to downregulate the expression of Bcl-2, a protein that inhibits apoptosis.
Biochemical and Physiological Effects:
N,N'-2,3-pyridinediyldi(2-furamide) has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the activation of caspase-3, and the downregulation of Bcl-2 expression. This compound has also been shown to have low toxicity in vitro, suggesting that it may be a safe and effective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N'-2,3-pyridinediyldi(2-furamide) is its relatively high yield and purity, which makes it suitable for use in various lab experiments. However, one of the main limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N,N'-2,3-pyridinediyldi(2-furamide), including:
1. Further investigation of its mechanism of action, in order to better understand how it inhibits cancer cell growth.
2. Exploration of its potential as a building block for the synthesis of novel materials, such as metal-organic frameworks.
3. Investigation of its potential as a catalyst for various reactions, such as the Suzuki coupling reaction.
4. Study of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Development of new synthesis methods that improve the yield and purity of this compound.
In conclusion, N,N'-2,3-pyridinediyldi(2-furamide) is a compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of N,N'-2,3-pyridinediyldi(2-furamide) has been achieved through various methods, including the reaction of 2-furoic acid with 2-aminopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Other methods include the reaction of 2-furoic acid with 2-aminopyridine in the presence of a catalyst such as HCl or H2SO4. The yield of this synthesis method is relatively high, and the compound can be obtained in pure form through recrystallization.
Applications De Recherche Scientifique
N,N'-2,3-pyridinediyldi(2-furamide) has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, this compound has been studied for its potential as a building block for the synthesis of novel materials, such as metal-organic frameworks. In catalysis, this compound has been investigated for its potential as a catalyst for various reactions, such as the Suzuki coupling reaction.
Propriétés
IUPAC Name |
N-[2-(furan-2-carbonylamino)pyridin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-14(11-5-2-8-21-11)17-10-4-1-7-16-13(10)18-15(20)12-6-3-9-22-12/h1-9H,(H,17,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAHHFBODBWOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

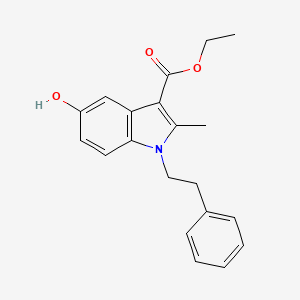
![2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5025468.png)
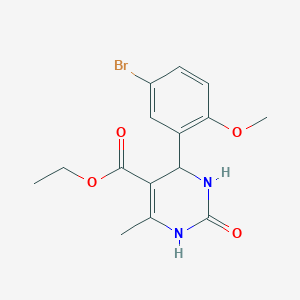
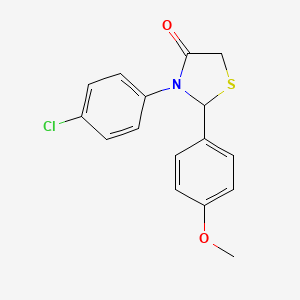
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B5025499.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5025504.png)
![[2-(propylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B5025508.png)
![[hydroxy(phenyl)methyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5025516.png)
![N~1~-(3-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025532.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5025533.png)
![3-allyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5025541.png)
![2-[(4-methylbenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B5025544.png)
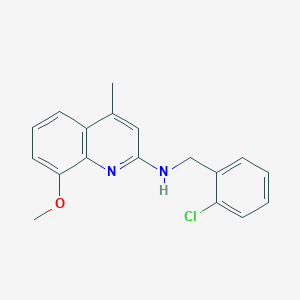
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5025564.png)